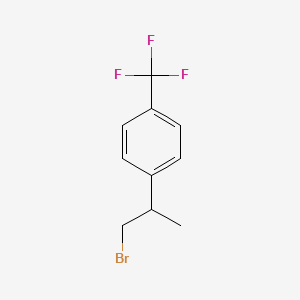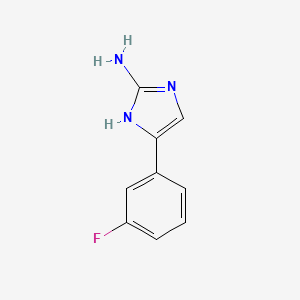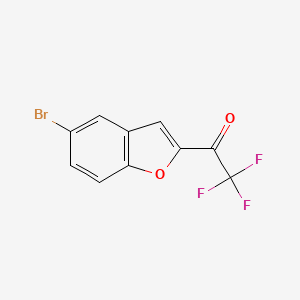
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone
Overview
Description
“1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone” is a chemical compound with the molecular formula C10H7BrO2 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.07 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Application 1: Antitubercular Activity
- Summary of the Application : A series of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles were synthesized and used to investigate their binding interaction with Asp kinase, a type II topoisomerase of Mycobacterium tuberculosis (MTB). MTB is a well-established and validated target for the development of novel therapeutics .
- Methods of Application or Experimental Procedures : The oxadiazole derivatives were synthesized using 5-bromobenzofuran-2-carbohydrazide. The Auto Dock 4.0/ADT program was used to investigate the binding interaction of these derivatives to Asp kinase .
- Results or Outcomes : Among the tested compounds, certain derivatives of oxadiazole showed the highest binding energy with the lowest inhibition constant, indicating more affinity to Asp Kinase protein .
Application 2: Antimicrobial Activities
- Summary of the Application : 5-bromobenzofuran substituted 1,2,3-triazoles were synthesized and screened for their antimicrobial activities against Gram-negative and Gram-positive bacterial strains .
- Methods of Application or Experimental Procedures : The triazoles were synthesized in excellent yields from 5-bromobenzofuran-2-carboxylic acid. The newly synthesized compounds were characterized and evaluated for their antimicrobial activities .
- Results or Outcomes : The results of the antimicrobial screening were not specified in the source .
Application 3: Anticancer Activity
- Summary of the Application : A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized. These compounds were tested for their in vitro antitumor activities .
- Methods of Application or Experimental Procedures : The chalcones were synthesized and characterized. The in vitro antitumor activities of the newly synthesized chalcone compounds were determined using human breast (MCF-7) and prostate (PC-3) cancer cell lines .
- Results or Outcomes : The results of the anticancer screening were not specified in the source .
Application 4: Antimicrobial Activity
- Summary of the Application : Among the synthesized compounds, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be the most effective derivative against S. aureus and E. coli .
- Methods of Application or Experimental Procedures : The compound was synthesized and its antimicrobial activity was tested against S. aureus and E. coli .
- Results or Outcomes : The compound showed significant antimicrobial activity at MIC values of 4 and 32 μg mL −1, respectively .
Application 5: Anti-Hepatitis C Virus Activity
- Summary of the Application : A novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The specific results or outcomes were not specified in the source .
Application 6: Anticancer Agents
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3O2/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDJQWJKUUOPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



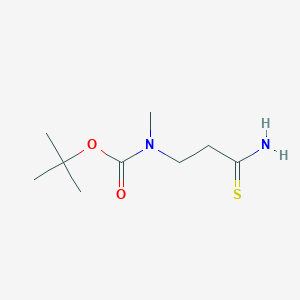
![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)
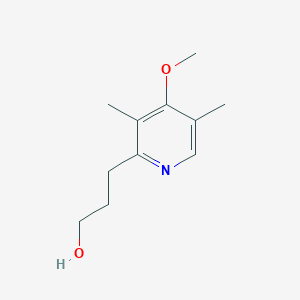
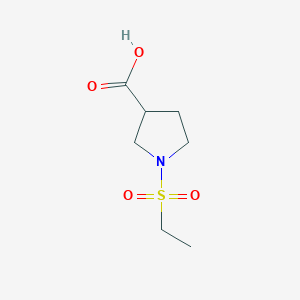
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)
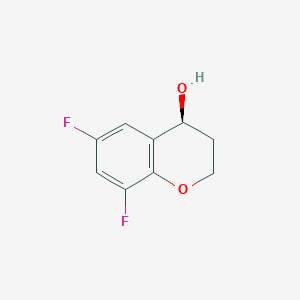
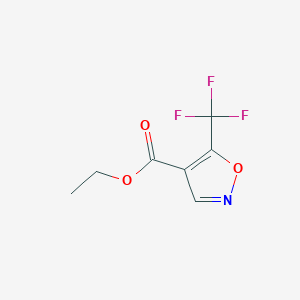
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
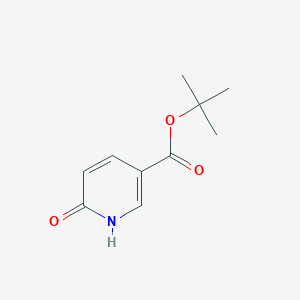
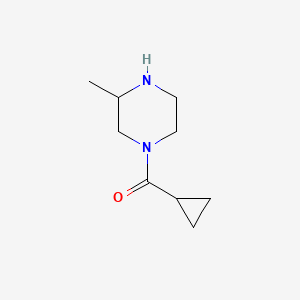
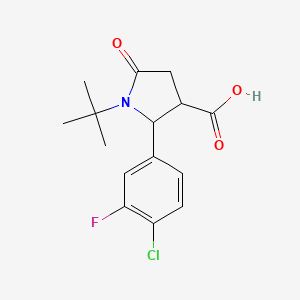
![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
